2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H9ClN4O2.2HCl and a molecular weight of 289.55 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride typically involves the reaction of 4-amino-6-chloropyrimidine with a suitable amino acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrimidine ring and the amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride: Another amino acid derivative with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride is unique due to the presence of both amino and chloro substituents on the pyrimidine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2.2ClH/c8-4-2-5(10)12-6(11-4)1-3(9)7(13)14;;/h2-3H,1,9H2,(H,13,14)(H2,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIITJUDSPLJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC(C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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